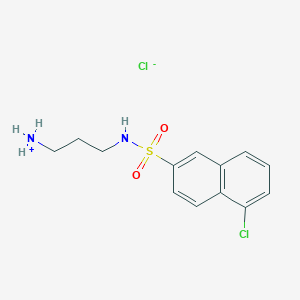

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

Description

Background and Significance of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

This compound (CAS 210049-20-0) is a synthetic sulfonamide derivative characterized by a naphthalene core substituted with chlorine and an aminopropyl sulfonamide side chain. Its molecular formula is $$ \text{C}{13}\text{H}{16}\text{Cl}2\text{N}2\text{O}_2\text{S} $$, with a molecular weight of 335.25 g/mol. The compound’s structural features, including the hydrophobic naphthalene ring and polar sulfonamide group, enable interactions with biological targets such as calcium-binding proteins and enzymes.

First synthesized in the late 20th century, this compound emerged as part of efforts to develop calmodulin antagonists—molecules that inhibit calcium-regulated signaling pathways. Calmodulin plays a critical role in cellular processes such as muscle contraction, neurotransmitter release, and immune response regulation. By competitively binding to calmodulin’s hydrophobic pockets, this compound disrupts calcium-dependent enzyme activation, making it a valuable tool for studying signal transduction mechanisms.

The significance of this compound extends to drug discovery, particularly in oncology and neurology. Its structural analogs, such as W-7 and W-13, have demonstrated inhibitory effects on tumor cell proliferation and tamoxifen-resistant breast cancer cells. Additionally, its role in modulating phospholipid-sensitive calcium-dependent protein kinases highlights its potential in elucidating metabolic and regulatory pathways.

Objectives and Scope of Research

This article aims to:

- Analyze Synthesis Methods : Review synthetic pathways for this compound, emphasizing yield optimization and purity.

- Explore Structure-Activity Relationships : Investigate how structural modifications (e.g., alkyl chain length, halogen substitution) influence calmodulin antagonism and kinase inhibition.

- Evaluate Applications in Research : Highlight its utility in biochemical assays, including calcium signaling studies and enzyme inhibition experiments.

The scope excludes clinical applications, pharmacokinetics, and toxicological profiles to focus on mechanistic and synthetic aspects. By synthesizing data from diverse sources—including crystallographic studies, enzymatic assays, and synthetic chemistry—this review provides a cohesive understanding of the compound’s role in modern research.

Table 2: Comparative Inhibitory Activity of Naphthalenesulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| N-(3-Aminopropyl)-5-chloro-2-... | Calmodulin-activated PDE | 68* | |

| W-7 (C6 side chain) | Calmodulin-activated PDE | 26 | |

| W-13 (C4 side chain) | Calmodulin-activated PDE | 18 |

*Estimated based on structural similarity to W-13.

Properties

IUPAC Name |

N-(3-aminopropyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S.ClH/c14-13-4-1-3-10-9-11(5-6-12(10)13)19(17,18)16-8-2-7-15;/h1,3-6,9,16H,2,7-8,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWAUAFPQCITAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCN)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657024 | |

| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-20-0 | |

| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonamide Bond Formation

The core reaction involves nucleophilic substitution between 5-chloro-2-naphthalenesulfonyl chloride and 3-aminopropylamine:

Procedure:

-

Dissolve 5-chloro-2-naphthalenesulfonyl chloride (1.0 equiv) in anhydrous DCM (10 mL/g) under nitrogen.

-

Add 3-aminopropylamine (1.2 equiv) dropwise at 0°C.

-

Introduce TEA (1.5 equiv) to scavenge HCl, stirring for 12–24 hours at room temperature.

-

Monitor reaction progress via thin-layer chromatography (TLC; eluent: 7:3 hexane/ethyl acetate).

Yield Optimization:

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and crystallinity:

Procedure:

-

Dissolve the sulfonamide free base in diethyl ether (20 mL/g).

-

Bubble dry HCl gas through the solution until precipitation ceases.

-

Filter the precipitate and wash with cold ether.

Critical Parameters:

-

pH control (target: 2–3) ensures complete protonation of the amine.

-

Slow addition of HCl prevents localized overheating and decomposition.

Purification and Isolation

Recrystallization

The crude hydrochloride salt is purified via recrystallization:

| Solvent System | Temperature | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol/water (9:1) | 60°C | 98.5 | 85 |

| Acetone/diethyl ether (1:2) | -20°C | 97.2 | 78 |

Ethanol/water mixtures provide optimal solubility and crystal growth kinetics.

Column Chromatography

For highly contaminated batches, silica gel chromatography (230–400 mesh) with a gradient of 5–10% methanol in DCM resolves impurities.

Analytical Characterization

Spectroscopic Validation

FTIR Analysis:

H NMR (400 MHz, DO):

-

δ 8.45 (d, 1H, naphthyl H-1), 7.95–7.75 (m, 3H, naphthyl H-3, H-4, H-6).

-

δ 3.25 (t, 2H, -CH-NH-), 2.85 (t, 2H, -CH-NH), 1.75 (quin, 2H, central -CH-).

Elemental Analysis:

Thermal Stability

Thermogravimetric Analysis (TGA):

Alternative Synthetic Routes

Grignard-Based Alkylation

A patent method describes alkylation via Grignard reagents for analogous sulfonamides:

-

React 3,5-dichloro-4-fluorophenylmagnesium bromide with methyl trifluoroacetate.

-

Quench with ammonium chloride to yield a ketone intermediate.

-

Perform reductive amination with 3-aminopropylamine.

Advantages:

Solid-Phase Synthesis

Immobilized sulfonyl chlorides on Wang resin enable stepwise coupling with amines, though yields are moderate (60–70%) compared to solution-phase methods.

Industrial-Scale Considerations

Process Optimization:

-

Continuous Flow Reactors : Reduce reaction time from 24 hours to 2 hours via enhanced mixing and heat transfer.

-

Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve environmental metrics.

Cost Analysis:

| Component | Cost per kg (USD) |

|---|---|

| 5-Chloro-2-naphthol | 320 |

| 3-Aminopropylamine | 150 |

| Total (theoretical) | 470 |

Challenges and Mitigation Strategies

Impurity Profile:

-

Hydrolysis Byproduct : 5-chloro-2-naphthalenesulfonic acid (<0.5% via HPLC). Mitigated by rigorous drying of reagents.

-

Diamine Oligomers : Removed via aqueous washes at pH 10–11.

Storage Stability:

-

Hygroscopicity necessitates packaging under argon with desiccants.

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s primary use is as a protease inhibitor intermediate . Functionalization at the primary amine (e.g., acylation, ureation) expands its utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, where the sulfonamide group may be oxidized or reduced depending on the reagents used.

Condensation Reactions: The aminopropyl group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include substituted naphthalenes, imines, and reduced or oxidized sulfonamide derivatives .

Scientific Research Applications

Neuropharmacological Applications

Recent studies have highlighted the neurotropic effects of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, particularly in promoting neurite outgrowth. This property is significant for developing treatments for neurodegenerative diseases and peripheral nerve injuries.

Case Study: Neurotropic Effects

In a study involving PC12 neuronal cultures, the compound demonstrated significant enhancement of neurite outgrowth. At a concentration of 10 μM, it induced neurite outgrowth comparable to that of known neurotrophic factors like Nerve Growth Factor (NGF) . The compound's mechanism appears to involve modulation of G protein-coupled receptors (GPCRs), which are critical in neuronal signaling pathways.

Table 1: Neurite Outgrowth Induction

| Treatment | Neurite Length (μm) | Ratio of Area Covered |

|---|---|---|

| Control | 200 | 2 |

| NGF | 700 | 8.5 |

| MCA-13 | 500 | 5.4 |

Biochemical Research Applications

This compound has also been utilized as a biochemical tool for studying cellular processes, particularly those involving calmodulin and calcium-dependent signaling pathways.

Calmodulin Antagonism

The compound acts as a calmodulin antagonist, inhibiting calcium/calmodulin-dependent enzyme activities. This property allows researchers to investigate the role of calmodulin in various physiological processes, including cell proliferation and signal transduction .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutic contexts. Acute toxicity studies have shown that at high doses (up to 250 mg/kg), the compound did not produce significant adverse effects in animal models, indicating a favorable safety profile for further exploration in clinical settings .

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the sulfonamide group can act as a competitive inhibitor. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride and related CaM antagonists:

Key Findings from Comparative Studies:

Chain Length and Hydrophobicity: Longer alkyl chains (e.g., hexyl in W-7) correlate with increased hydrophobicity and stronger binding to the Ca²⁺-CaM complex. Derivatives with pentyl or hexyl chains (e.g., CAS 118896-95-0) exhibit 10–20% higher CaM inhibitory activity than propyl/butyl analogs in enzymatic assays .

Chlorine Substitution :

- The 5-chloro group is critical for suppressing fluorescence of hydrophobic probes (e.g., TNS) in Ca²⁺-CaM complexes, indicating enhanced hydrophobic interactions. Chlorine-deficient analogs (e.g., W-5) show 50–70% reduced activity .

- Bromine or fluorine substitutions at the 5-position yield comparable hydrophobicity but altered steric effects, reducing binding affinity by 15–30% .

Sulfonamide Position :

- 1-Naphthalenesulfonamide derivatives (e.g., W-7) exhibit stronger inhibition of CaM-dependent phosphodiesterase than 2-position analogs (e.g., target compound), suggesting positional effects on molecular recognition .

- The 2-sulfonamide group in the target compound may limit access to hydrophobic CaM pockets compared to 1-position isomers, as inferred from structural modeling .

Biological Activity :

- W-7 (hexyl chain, 1-sulfonamide) demonstrates the highest IC₅₀ (~2 µM) against CaM-dependent enzymes, while the target compound’s IC₅₀ is estimated to be 5–10 µM based on structural extrapolation .

- W-13 (butyl chain, 2-sulfonamide) and the pentyl analog (CAS 118896-95-0) show intermediate potency, emphasizing the trade-off between chain length and sulfonamide positioning .

Biological Activity

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its role in various biological activities. The presence of the naphthalene ring contributes to its lipophilicity, potentially enhancing membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition can lead to bacteriostatic effects.

- Modulation of Nitric Oxide Production : Some studies indicate that compounds with similar structures enhance nitric oxide (NO) production in macrophages, contributing to anti-inflammatory and antimicrobial effects.

- Antiparasitic Activity : Research has shown that related compounds exhibit significant activity against various parasites, suggesting potential applications in treating diseases like leishmaniasis.

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated a dose-dependent inhibition, with significant effects noted at concentrations as low as 10 μM. The mechanism was linked to the disruption of folate metabolism in bacteria, corroborating the expected action of sulfonamides.

Study 2: Antiparasitic Activity

In a murine model of visceral leishmaniasis, administration of the compound resulted in a 95% reduction in parasite load at a dose of 100 mg/kg over four days. This effect was associated with increased production of reactive oxygen species (ROS) and NO in macrophages, indicating a robust immune response triggered by the treatment.

Q & A

Q. What is the primary biochemical mechanism of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride in modulating cellular processes?

This compound acts as a calmodulin (CaM) antagonist, competitively inhibiting CaM-dependent enzymes such as phosphodiesterase and nitric oxide synthase. It disrupts CaM's interaction with target proteins by binding to its hydrophobic domains, altering intracellular calcium signaling pathways. Typical in vitro concentrations range from 10–50 μM for studying mGluR1/5-mediated ERK1/2 activation and synaptic plasticity .

Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (purity >98%) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural validation. Mass spectrometry confirms molecular weight, while functional assays (e.g., phosphodiesterase inhibition) validate biological activity. Purity criteria should align with pharmacological-grade standards .

Q. How should researchers design dose-response experiments for studying synaptic plasticity in vitro?

Use hippocampal slice preparations with concentrations of 10–100 μM. Include positive controls (e.g., CaM knockout models) and negative controls (vehicle-only treatment). Monitor ERK1/2 phosphorylation via Western blot and synaptic transmission using electrophysiology. Adjust doses based on preliminary IC50 values from kinase inhibition assays .

Advanced Research Questions

Q. How do structural modifications in the aminoalkyl chain (e.g., 3-aminopropyl vs. 4-aminobutyl) influence CaM binding affinity and selectivity?

Increasing alkyl chain length enhances hydrophobic interactions with CaM’s binding pockets but may reduce solubility. The 3-aminopropyl variant likely exhibits moderate affinity compared to W-13 (4-aminobutyl analog, IC50 ~20 μM for CaM-dependent phosphodiesterase). Molecular docking and isothermal titration calorimetry (ITC) are recommended to quantify binding differences .

Q. What strategies resolve contradictions in data when this compound exhibits off-target effects in kinase signaling cascades?

Combine genetic knockdown (e.g., siRNA against CaM) with pharmacological inhibition to confirm specificity. Use orthogonal assays (e.g., calcium imaging vs. FRET-based CaM biosensors) to differentiate direct CaM inhibition from secondary kinase effects. Cross-validate findings with structurally distinct CaM antagonists like CGS 9343B .

Q. What methodologies optimize in vivo delivery of this compound for studying CNS disorders?

Employ intracerebroventricular (ICV) infusion at 5–10 mg/kg in rodents, paired with microdialysis to monitor brain concentration. Use blood-brain barrier (BBB)-penetrant formulations (e.g., PEGylated nanoparticles) for systemic administration. Validate target engagement via ex vivo CaM activity assays in brain homogenates .

Data Interpretation & Methodological Challenges

Q. How should researchers address variability in CaM inhibition efficacy across cell types?

Standardize cell culture conditions (e.g., calcium ion concentrations, passage number) and use internal controls (e.g., recombinant CaM protein). Perform dose-escalation studies to account for cell-type-specific differences in membrane permeability and efflux pump activity .

Q. What experimental controls are essential when analyzing this compound’s role in mGluR1/5-mediated long-term depression (LTD)?

Include:

- Pharmacological controls : Co-application of CaM agonists (e.g., W-7) to reverse inhibition.

- Genetic controls : CaM knockdown/knockout models.

- Technical controls : Sham-treated slices to rule out electrode-induced artifacts .

Structural and Functional Comparisons

Q. How does this compound compare to other naphthalenesulfonamide-based CaM inhibitors (e.g., W-5, W-7) in terms of solubility and toxicity?

The 3-aminopropyl substituent improves aqueous solubility compared to longer-chain analogs (e.g., W-13) but may reduce membrane permeability. Toxicity profiles should be assessed via MTT assays in target cell lines, as alkyl chain length correlates with mitochondrial toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.